1,4-Dimethylquinolin-2(1h)-one is a heterocyclic aromatic compound belonging to the quinolinone class. The quinolinone scaffold is a foundational structure in numerous biologically active molecules and functional materials.[1] This specific derivative is characterized by methyl groups at the N1 and C4 positions, which sterically and electronically differentiate it from the parent quinolin-2(1H)-one and its monomethylated analogs. These substitutions are not trivial; they directly influence the compound's solubility, photophysical characteristics, and reactivity, making it a distinct building block for applications in medicinal chemistry and materials science rather than a generic quinolone substitute.[2][3]
Substituting 1,4-Dimethylquinolin-2(1h)-one with other quinolones, such as the parent compound or monomethylated versions like 1-methyl-2-quinolone, is often unviable. The N-methylation prevents tautomerization to the quinolinol form, locking the molecule in the quinolone structure and altering its aromaticity and electronic properties compared to N-unsubstituted analogs.[2] Furthermore, the C4-methyl group provides a steric and electronic effect that influences molecular packing in the solid state and modulates the reactivity of the adjacent C3 position. In biological contexts, N-methylation can eliminate critical hydrogen-bonding interactions with protein targets, leading to a complete loss of activity, as demonstrated in studies of mIDH1 inhibitors where the N-methylated analog was inactive.[4] These specific substitutions result in a unique combination of solubility, reactivity, and photophysical behavior that is not replicated by other readily available quinolones.
In structure-activity relationship (SAR) studies targeting mutant isocitrate dehydrogenase 1 (mIDH1), methylation of the quinolinone nitrogen is a critical negative design element. The parent compound, a 6-chloro-7-methylquinolin-2(1H)-one derivative, showed potent inhibition with an IC50 of 0.038 µM. However, the N-methylated version of this scaffold, analogous to the N1-methylation in 1,4-Dimethylquinolin-2(1h)-one, had no measurable inhibitory activity.[2] This demonstrates that the quinolone NH is essential for a key hydrogen-bonding interaction with the protein target.
| Evidence Dimension | mIDH1-R132H Inhibition (IC50) |
| Target Compound Data | No measurable activity (for N-methylated analog) |
| Comparator Or Baseline | 6-chloro-7-methylquinolin-2(1H)-one: 0.038 µM |
| Quantified Difference | Complete loss of inhibitory activity |
| Conditions | Biochemical assay for mIDH1-R132H inhibition. |
For researchers in drug discovery, this evidence confirms that selecting the N-methylated form is a deliberate choice to block a specific interaction pathway, making it a valuable negative control or a scaffold for targeting different binding modes.
N-methyl-quinolinone motifs, such as that in 1,4-Dimethylquinolin-2(1h)-one, demonstrate superior performance in reversible [2π+2π] photocycloadditions compared to their coumarin analogs. Research has shown that N-methyl-quinolinones exhibit higher reaction rates, which is attributed to a greater quantum yield for the cycloaddition reaction.[2] This makes them more efficient for applications requiring light-induced dimerization or polymer cross-linking and un-linking.
| Evidence Dimension | Photocycloaddition Reaction Rate |
| Target Compound Data | Higher reaction rate (for N-methyl-quinolinone class) |
| Comparator Or Baseline | Coumarin analogs (lower reaction rate) |
| Quantified Difference | Qualitatively higher, attributed to higher quantum yield |
| Conditions | Irradiation to induce [2π+2π] photocycloaddition. |
For materials scientists developing photo-responsive polymers or hydrogels, procuring an N-methyl-quinolinone derivative provides access to more efficient and rapid photochemical ligation compared to more common coumarin-based systems.
The addition of methyl groups to the quinoline core generally improves solubility in organic solvents. While specific quantitative data for 1,4-Dimethylquinolin-2(1h)-one is not available in a comparative study, the parent compound, quinoline, is only slightly soluble in cold water and its solubility is highly dependent on pH and ionic strength.[2][4] The two methyl groups on 1,4-Dimethylquinolin-2(1h)-one increase its lipophilicity and reduce the potential for intermolecular hydrogen bonding that can lower solubility, facilitating its use in solution-based processing and synthesis where the parent scaffold may be unsuitable.
| Evidence Dimension | Solubility in Organic Solvents |
| Target Compound Data | Expected to be higher due to increased lipophilicity |
| Comparator Or Baseline | Quinoline / Quinolin-2(1H)-one (Lower solubility in non-polar solvents, higher in aqueous acid) |
| Quantified Difference | Not quantified in available literature, based on established chemical principles |
| Conditions | General organic solvents (e.g., DCM, THF, Toluene). |
This improved solubility is a key procurement driver for process chemists and formulators, as it simplifies handling, improves reaction homogeneity, and enables higher concentrations in solution-based applications like spin-coating for electronics.
The demonstrated high efficiency of the N-methyl-quinolinone core in [2π+2π] photocycloadditions makes this compound a prime candidate for incorporation into polymer backbones or side chains.[2] This enables the creation of materials for reversible photolithography, self-healing polymers, or drug delivery systems where cross-linking and degradation can be precisely controlled by light.
Given that N-methylation can abolish biological activity by blocking key hydrogen bonds, this compound serves as an essential negative control in SAR studies to confirm the importance of the N-H bond in a lead series.[4] It is also a suitable starting point for developing inhibitors that target adjacent or alternative binding pockets where the N-H interaction is not required.
The enhanced solubility conferred by the dimethyl substitution pattern makes this compound a valuable precursor for more complex, functionalized quinolones.[5] Its improved processability is advantageous for synthesizing materials intended for organic electronics, such as OLEDs or organic photovoltaics, where uniform film deposition from solution is a critical manufacturing step.